Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
The compound seems to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the dimethylamino group suggests that it could potentially have interesting biological activity, as this group is often found in drugs and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray diffraction, FTIR, NMR, and UV spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties can be determined experimentally .Scientific Research Applications
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives, closely related to Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate, has shown promising antibacterial and antifungal properties. These compounds, including 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide and its analogs, exhibit significant activity against a range of microbial strains. The molecular structure, characterized by the positioning of the dimethylamino and thiophene rings, plays a crucial role in their biological activity, highlighting their potential in the development of new antimicrobial agents (Vasu et al., 2003).
Supramolecular Chemistry
The study of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, a compound with structural similarities, emphasizes the importance of supramolecular interactions in crystal formation. The compound demonstrates how hydrogen bonding, π–π interactions, and weak C–H···O contacts can influence the assembly of complex molecular structures, offering insights into the design of advanced materials with specific properties (Kranjc et al., 2012).
Antimicrobial Activity and Molecular Modeling
A series of sulfonamide derivatives, structurally related to the compound , displayed notable antimicrobial efficacy against various bacteria and fungi. The incorporation of the dimethylamino moiety and subsequent molecular modeling within the active sites of target enzymes suggest a mechanistic foundation for their activity, highlighting the potential for developing novel antimicrobial therapies (Ghorab et al., 2017).
Organic Synthesis and Heterocyclic Chemistry
Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar functional group arrangement, has been utilized in the synthesis of various heterocyclic structures, demonstrating the versatility of such compounds in organic synthesis. The reactions with different nucleophiles leading to the formation of fused pyranones and other heterocycles showcase the potential of these compounds in medicinal chemistry and drug design (Ornik et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10-11(2)23-16(14(10)17(21)22-5)18-15(20)12-6-8-13(9-7-12)19(3)4/h6-9H,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCLWLFFMMTMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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